molecular formula C9H9N3 B065766 5-Methylquinoxalin-6-amine CAS No. 171102-36-6

5-Methylquinoxalin-6-amine

Cat. No. B065766
CAS RN: 171102-36-6
M. Wt: 159.19 g/mol
InChI Key: KRCPPRKQPSSVOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methylquinoxalin-6-amine is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a derivative of quinoxaline, which is a class of compounds that are widely used in medicinal chemistry.

Mechanism of Action

The mechanism of action of 5-Methylquinoxalin-6-amine is not fully understood, but it is believed to involve the interaction with various biological targets, such as enzymes, receptors, and DNA. It may also induce apoptosis, inhibit angiogenesis, and modulate the immune system. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
5-Methylquinoxalin-6-amine has been shown to have a range of biochemical and physiological effects, depending on the specific target and concentration. It has been reported to inhibit the growth of various microorganisms, including bacteria, fungi, and parasites. It has also been shown to have antitumor activity in vitro and in vivo, possibly through the induction of cell cycle arrest and apoptosis. Additionally, it has been investigated as a potential treatment for Alzheimer's disease and other neurodegenerative disorders, as it may inhibit the activity of acetylcholinesterase.

Advantages and Limitations for Lab Experiments

One advantage of using 5-Methylquinoxalin-6-amine in lab experiments is its broad range of biological activities, which makes it a versatile compound for studying various biological processes. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation is that its mechanism of action is not fully understood, which makes it challenging to design experiments that target specific pathways. Additionally, its potential toxicity and side effects need to be carefully evaluated before using it in vivo.

Future Directions

There are several future directions for the research on 5-Methylquinoxalin-6-amine. One area of interest is the development of new drugs based on this compound, particularly for the treatment of cancer and infectious diseases. Another direction is the investigation of its mechanism of action and the identification of specific targets that it interacts with. Furthermore, the potential applications of 5-Methylquinoxalin-6-amine in other fields, such as materials science and catalysis, could also be explored.

Scientific Research Applications

5-Methylquinoxalin-6-amine has been extensively studied for its potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. It has been shown to exhibit a range of biological activities, including antimicrobial, antifungal, antiparasitic, and anticancer properties. It has also been investigated as a potential inhibitor of various enzymes, such as tyrosinase and acetylcholinesterase.

properties

CAS RN

171102-36-6

Product Name

5-Methylquinoxalin-6-amine

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

5-methylquinoxalin-6-amine

InChI

InChI=1S/C9H9N3/c1-6-7(10)2-3-8-9(6)12-5-4-11-8/h2-5H,10H2,1H3

InChI Key

KRCPPRKQPSSVOT-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=NC=CN=C12)N

Canonical SMILES

CC1=C(C=CC2=NC=CN=C12)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-methyl-6-nitroquinoxaline (1.4 g), ethanol (100 mL) and stannous chloride dihydrate (7.2 g) is heated at reflux for three hours, cooled to below room temperature in an ice bath and treated with 1.0 N NaOH solution (120 mL). The mixture is then extracted with chloroform (2×1000 mL). The combined extracts are dried over potassium carbonate, filtered, and rotary evaporated to give 6-amino-5-methylquinoxaline.
Quantity
1.4 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step Two

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